![molecular formula C28H20 B12524136 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene CAS No. 653604-10-5](/img/structure/B12524136.png)
1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene is an organic compound characterized by its complex structure, which includes phenyl and diphenylethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene typically involves the use of Grignard reagents and other organometallic compounds. One common method includes the reaction of 2-bromo-1,1-diphenylethene with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo photophysical processes, such as fluorescence and phosphorescence. These properties make it useful in applications like imaging and sensing. Additionally, its structural features allow it to interact with biological macromolecules, potentially influencing cellular processes .
Comparación Con Compuestos Similares
2-(2,2-Diphenylethenyl)anthracene (DPEA): Shares similar structural features and photophysical properties.
1-(Anthracen-2-yl)-2,2-diphenylethanol (ADPE): Another compound with related structural motifs and applications in organic electronics
Uniqueness: 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene stands out due to its unique combination of phenyl and diphenylethenyl groups, which confer distinct chemical reactivity and photophysical properties. This makes it particularly valuable in the development of advanced materials and in various research applications .
Propiedades
Número CAS |
653604-10-5 |
|---|---|
Fórmula molecular |
C28H20 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1-(2,2-diphenylethenyl)-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C28H20/c1-4-12-23(13-5-1)20-21-24-14-10-11-19-27(24)22-28(25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19,22H |
Clave InChI |
SYAKGFCUMFCNTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



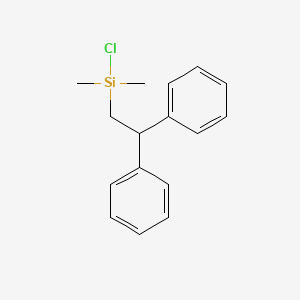
![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
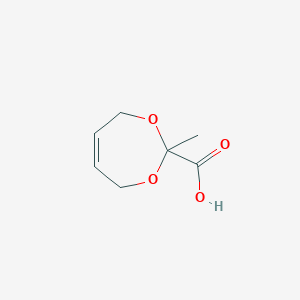
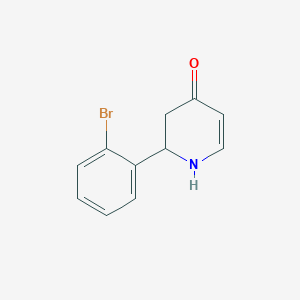
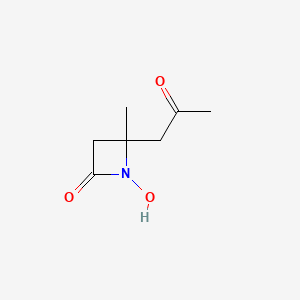
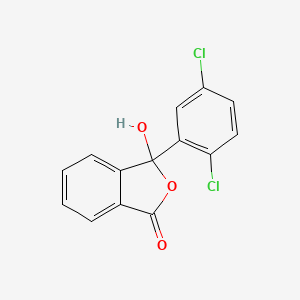
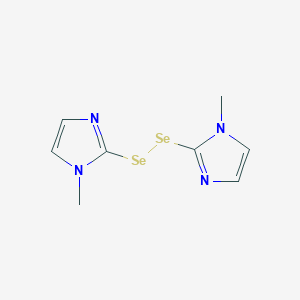
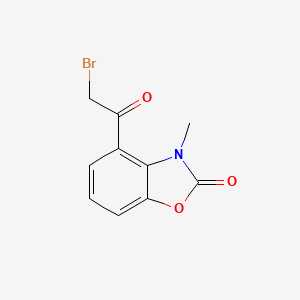
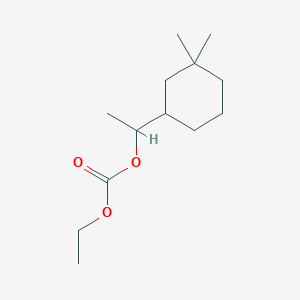
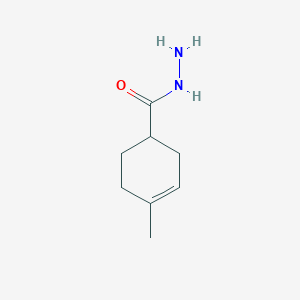
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-](/img/structure/B12524135.png)


